molecular formula C7H8BrNS B13593543 3-(5-Bromothiophen-2-yl)prop-2-en-1-amine

3-(5-Bromothiophen-2-yl)prop-2-en-1-amine

Cat. No.: B13593543
M. Wt: 218.12 g/mol
InChI Key: AZSGZULSBYADCJ-OWOJBTEDSA-N
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Description

3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom at the 5-position of the thiophene ring and an amine group at the end of the prop-2-en-1 chain makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)prop-2-en-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-thiophenecarboxaldehyde and allylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 5-bromo-2-thiophenecarboxaldehyde is reacted with allylamine in the presence of the base to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is not fully understood, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)prop-2-en-1-amine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H8BrNS

Molecular Weight

218.12 g/mol

IUPAC Name

(E)-3-(5-bromothiophen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C7H8BrNS/c8-7-4-3-6(10-7)2-1-5-9/h1-4H,5,9H2/b2-1+

InChI Key

AZSGZULSBYADCJ-OWOJBTEDSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=C/CN

Canonical SMILES

C1=C(SC(=C1)Br)C=CCN

Origin of Product

United States

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